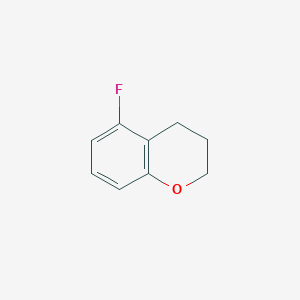
N-(3,3-Dichloroallyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-Dichloroallyl)hydrazinecarboxamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinecarboxamide group attached to a 3,3-dichloroallyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Dichloroallyl)hydrazinecarboxamide typically involves the reaction of 3,3-dichloroallyl chloride with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of 3,3-Dichloroallyl Chloride: This intermediate is synthesized by chlorination of allyl chloride using chlorine gas.
Reaction with Hydrazinecarboxamide: The 3,3-dichloroallyl chloride is then reacted with hydrazinecarboxamide in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反応の分析
Types of Reactions: N-(3,3-Dichloroallyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
N-(3,3-Dichloroallyl)hydrazinecarboxamide has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism by which N-(3,3-Dichloroallyl)hydrazinecarboxamide exerts its effects involves interactions with molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling mechanisms.
類似化合物との比較
- N-(3,4-Dichlorophenyl)hydrazinecarboxamide
- N-(3-Chlorophenyl)hydrazinecarboxamide
- Hydrazinecarboxamide, N,N-diphenyl-
Comparison: N-(3,3-Dichloroallyl)hydrazinecarboxamide is unique due to its 3,3-dichloroallyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the dichloroallyl moiety enhances its potential for various chemical reactions and applications, making it a valuable compound in research and industry.
特性
分子式 |
C4H7Cl2N3O |
|---|---|
分子量 |
184.02 g/mol |
IUPAC名 |
1-amino-3-(3,3-dichloroprop-2-enyl)urea |
InChI |
InChI=1S/C4H7Cl2N3O/c5-3(6)1-2-8-4(10)9-7/h1H,2,7H2,(H2,8,9,10) |
InChIキー |
SQSXLEOLEQKQAV-UHFFFAOYSA-N |
正規SMILES |
C(C=C(Cl)Cl)NC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)




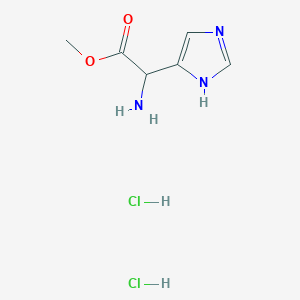
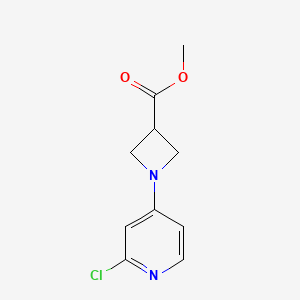
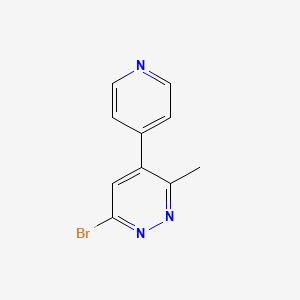
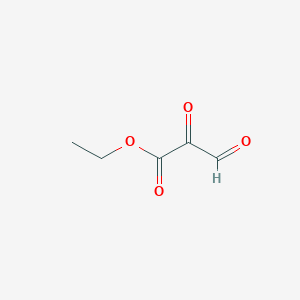
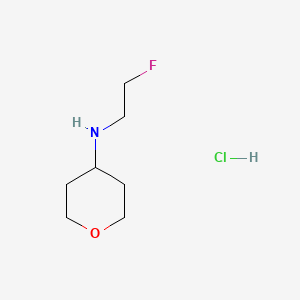
![4,4-Dimethyl-5-azaspiro[2.4]heptan-6-one](/img/structure/B13453260.png)
![3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13453261.png)
![Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13453273.png)
